1-(3-fluoro-2-methylphenyl)prop-2-en-1-one
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Overview
Description
1-(3-Fluoro-2-methylphenyl)prop-2-en-1-one is an organic compound with the molecular formula C10H9FO. It is a member of the chalcone family, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluoro-2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between 3-fluoro-2-methylbenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often purified using advanced techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-2-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Scientific Research Applications
1-(3-Fluoro-2-methylphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(3-fluoro-2-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it has been shown to inhibit certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)prop-2-en-1-one
- 1-(3-Bromophenyl)prop-2-en-1-one
- 1-(3-Methylphenyl)prop-2-en-1-one
Uniqueness
1-(3-Fluoro-2-methylphenyl)prop-2-en-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
CAS No. |
1935309-30-0 |
---|---|
Molecular Formula |
C10H9FO |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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